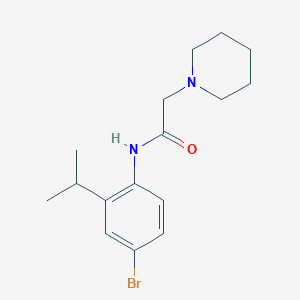
N-(4-bromophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the late 1990s as a potential drug candidate for the treatment of anxiety and depression. Since then, BRL-15572 has been extensively studied for its various pharmacological properties and potential therapeutic applications.
Mécanisme D'action
N-(4-bromophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide acts as a selective antagonist of the serotonin 5-HT2C receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The blockade of this receptor by this compound leads to an increase in the release of various neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
This compound has been shown to produce anxiolytic and antidepressant-like effects in preclinical studies. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. Additionally, this compound has been shown to possess anti-inflammatory and analgesic effects, which may have potential therapeutic applications in pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the 5-HT2C receptor, which allows for more specific targeting of this receptor compared to other non-selective antagonists. However, one of the limitations of using this compound is its poor solubility in water, which may require the use of organic solvents for its administration in lab experiments.
Orientations Futures
Future research on N-(4-bromophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide may focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its anti-inflammatory and analgesic effects. Additionally, further studies may investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetic properties and optimal dosing regimens.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O/c18-13-5-7-14(8-6-13)20-17(23)22-11-9-21(10-12-22)16-4-2-1-3-15(16)19/h1-8H,9-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOGYBJWBMTLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B4732151.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4732172.png)
![(3aR,7aS)-2-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4732173.png)
![ethyl 2-{[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4732182.png)
![(3,4-dichlorophenyl){3-methoxy-4-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4732196.png)
![3-({[1-(1-adamantyl)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4732204.png)


![5-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732214.png)
![N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4732220.png)
![ethyl 4-methyl-2-({[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4732223.png)
![3-({[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4732227.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B4732230.png)

